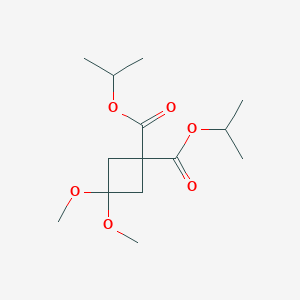

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

Número de catálogo B185871

Número CAS:

115118-68-8

Peso molecular: 288.34 g/mol

Clave InChI: SZJMXTBKYMLPTJ-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US08871756B2

Procedure details

To a stirred suspension of sodium hydride (96.5 g, 2.413 mol, 60% in mineral oil) in dry N,N-dimethylformamide (900 ml) was added 1,3-bis(propan-2-yl) propanedioate (363.3 g, 1.930 mol) dropwise under nitrogen at a rate such that the temperature was maintained below 70° C. On cessation of hydrogen evolution, the mixture was heated to 130° C., to 3-dibromo-2,2-dimethoxypropane (252.8 g, 0.965 mol) was then introduced in one portion. The mixture was heated under reflux for 48 hours. The cooled mixture was poured into a saturated aqueous solution of ammonium chloride (300 mL) and extracted with methyl tert-butyl ether (300 mL). The organic layer was washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over sodium sulfate, and concentrated in vacuo. The residue was distilled in vacuo (oil pump) to afford 52.7 g of dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate as a colorless oil (yield was 58.2%). 1H NMR (400 MHz, CDCl3) δ ppm 5.02 (m J=6.4 Hz, 2 H), 3.12 (s, 6 H), 2.66 (s, 4 H), 1.11 (d, J=6.4 Hz, 12 H).

[Compound]

Name

3-dibromo-2,2-dimethoxypropane

Quantity

252.8 g

Type

reactant

Reaction Step Three

Yield

58.2%

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].[C:3]([O:12][CH:13]([CH3:15])[CH3:14])(=[O:11])[CH2:4][C:5]([O:7][CH:8]([CH3:10])[CH3:9])=[O:6].[H][H].[Cl-].[NH4+].CN(C)[CH:22]=[O:23]>>[CH3:5][O:7][C:8]1([O:23][CH3:22])[CH2:10][C:4]([C:5]([O:7][CH:8]([CH3:9])[CH3:10])=[O:6])([C:3]([O:12][CH:13]([CH3:15])[CH3:14])=[O:11])[CH2:9]1 |f:0.1,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

96.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

900 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

363.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)OC(C)C)(=O)OC(C)C

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained below 70° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then introduced in one portion

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 48 hours

|

|

Duration

|

48 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with methyl tert-butyl ether (300 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with a saturated aqueous solution of sodium bicarbonate and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue was distilled in vacuo (oil pump)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1(CC(C1)(C(=O)OC(C)C)C(=O)OC(C)C)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 52.7 g | |

| YIELD: PERCENTYIELD | 58.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |